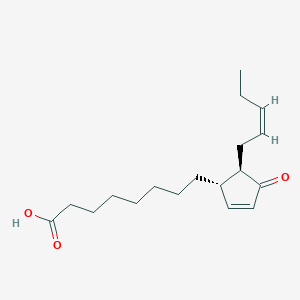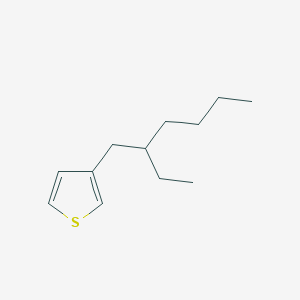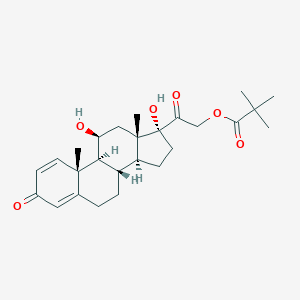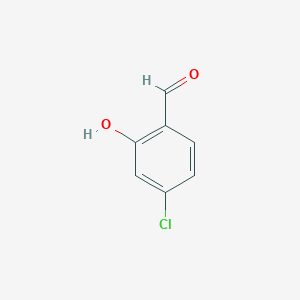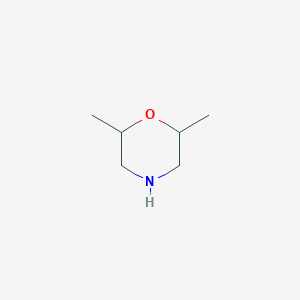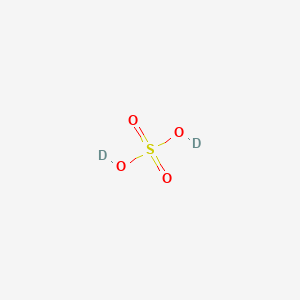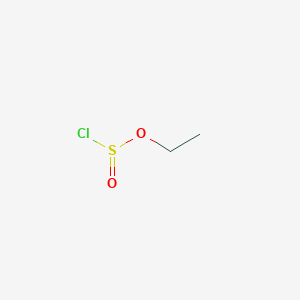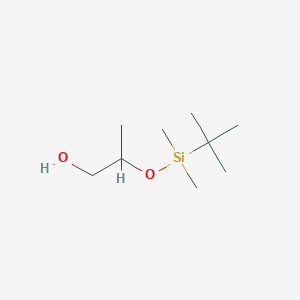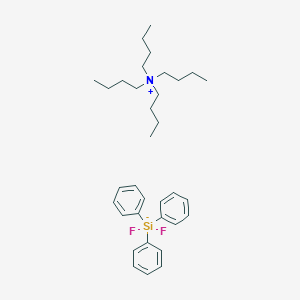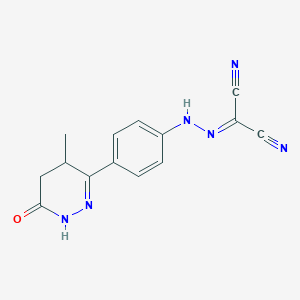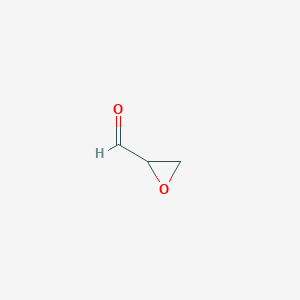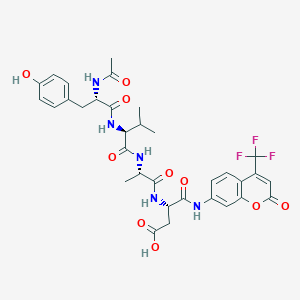
Ac-YVAD-AFC
Descripción general
Descripción
Ac-Tyr-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin is a tetrapeptide obtained by formal condensation of the C-terminal carboxy group of Ac-Tyr-Val-Ala-Asp with the amino group of 7-amino-4-trifluoromethylcoumarin. It has a role as a protease inhibitor. It is a tetrapeptide, a member of acetamides, a member of coumarins and an organofluorine compound. It is functionally related to a 7-amino-4-(trifluoromethyl)coumarin.
Mecanismo De Acción
Target of Action
Ac-YVAD-AFC is a fluorogenic substrate primarily targeting caspase-1 . Caspases are a family of cysteine-dependent proteases that play essential roles in various cellular processes, including apoptosis, proliferation, differentiation, and the inflammatory response .
Mode of Action
The compound interacts with its targets through a specific sequence of amino acids, YVAD, which has been shown to be a preferred cleavage site for caspase-1 and -4 . When caspase-1 or -4 cleaves this compound, it releases a fluorescent compound known as AFC (7-amino-4-trifluoromethylcoumarin) .
Biochemical Pathways
The cleavage of this compound by caspase-1 or -4 is part of the broader caspase-mediated cell death and inflammation pathways . Dysregulation of these pathways has been linked to various diseases, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Pharmacokinetics
It’s worth noting that the compound’s solubility in dmso is 100 mg/ml , which could potentially impact its bioavailability.
Result of Action
The cleavage of this compound by caspase-1 or -4 results in the release of AFC . This release can be quantified by fluorescent detection, with an excitation wavelength of 400 nm and an emission wavelength of 505 nm . This fluorescence allows researchers to measure caspase activity, providing a valuable tool for studying apoptosis and inflammation.
Action Environment
It’s important to note that the compound should be stored in sealed storage, away from moisture and light, under nitrogen . This suggests that environmental conditions such as temperature, light, and humidity could potentially affect the compound’s stability and efficacy.
Análisis Bioquímico
Biochemical Properties
Ac-YVAD-AFC interacts with enzymes such as caspase-1 and -4 . The nature of these interactions involves the cleavage of the YVAD amino acids in the substrate, which is a preferred site for these caspases .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for caspases, which are involved in apoptosis, or programmed cell death . By serving as a substrate for these enzymes, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with caspase-1 and -4 . These enzymes cleave the YVAD amino acids in the substrate, leading to the release of AFC, which can be detected through fluorescence . This process can influence gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for caspases
Metabolic Pathways
This compound is involved in the caspase pathway, interacting with enzymes such as caspase-1 and -4
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36F3N5O10/c1-15(2)28(41-31(49)23(38-17(4)42)11-18-5-8-20(43)9-6-18)32(50)37-16(3)29(47)40-24(14-26(44)45)30(48)39-19-7-10-21-22(33(34,35)36)13-27(46)51-25(21)12-19/h5-10,12-13,15-16,23-24,28,43H,11,14H2,1-4H3,(H,37,50)(H,38,42)(H,39,48)(H,40,47)(H,41,49)(H,44,45)/t16-,23-,24-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKJISJKNKIJNP-DEQDFGQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36F3N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ac-YVAD-AFC used to study the effects of stone-forming components on bladder urothelium?
A: this compound is a fluorogenic substrate for caspase-1, an enzyme involved in inflammatory processes. [, ] When caspase-1 cleaves this compound, a fluorescent signal is produced. Researchers utilized this property to investigate the effects of calcium pyrophosphate (CPPD) and monosodium urate (MSU), both stone-forming components, on bladder urothelial cells. [] By measuring the fluorescence intensity after treating cells with CPPD or MSU, researchers could quantify caspase-1 activity and thus assess the level of NLRP3 inflammasome activation, a key inflammatory pathway. This method allowed them to demonstrate that both CPPD and MSU activate the NLRP3 inflammasome in a dose-dependent manner within bladder urothelium. []
Q2: Why was this compound chosen as a marker for caspase-1 activity instead of other caspase substrates, such as Ac-DEVD-amc, which is mentioned in one of the papers as a preferred substrate for caspase-3?
A: While Ac-DEVD-amc is indeed a preferred substrate for caspase-3, the research in question specifically focuses on the activation of the NLRP3 inflammasome, a process directly mediated by caspase-1. [] Therefore, using this compound, a more specific substrate for caspase-1, ensures that the observed effects are directly related to NLRP3 inflammasome activation and not influenced by the activity of other caspases like caspase-3. [] Choosing a substrate with higher specificity for the enzyme of interest, in this case, caspase-1, ensures more accurate and reliable results in the context of this specific research question.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



